molecular formula C5H4Cl8 B3049622 Pentane, 1,1,1,3,3,5,5,5-octachloro- CAS No. 21260-43-5

Pentane, 1,1,1,3,3,5,5,5-octachloro-

Cat. No.: B3049622
CAS No.: 21260-43-5
M. Wt: 347.7 g/mol
InChI Key: OCRIFBOVMRCHHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentane, 1,1,1,3,3,5,5,5-octachloro- typically involves the chlorination of pentane under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, which facilitates the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure complete chlorination .

Industrial Production Methods

Industrial production of Pentane, 1,1,1,3,3,5,5,5-octachloro- follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in a reactor, where pentane is exposed to chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,1,1,3,3,5,5,5-octachloro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated derivatives, while reduction reactions can produce partially chlorinated pentanes .

Scientific Research Applications

Pentane, 1,1,1,3,3,5,5,5-octachloro- has several applications in scientific research:

Mechanism of Action

The mechanism by which Pentane, 1,1,1,3,3,5,5,5-octachloro- exerts its effects involves the interaction of its chlorine atoms with various molecular targets. The high chlorine content makes it highly reactive, allowing it to interact with nucleophiles and electrophiles. This reactivity is exploited in various chemical reactions, where the compound acts as a source of chlorine atoms .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,5,5,5-Heptachloropentane: Similar structure but with one less chlorine atom.

    1,1,1,3,3,5,5,5-Hexachloropentane: Contains two fewer chlorine atoms.

    1,1,1,3,3,5,5,5-Decachloropentane: Contains two additional chlorine atoms.

Uniqueness

Pentane, 1,1,1,3,3,5,5,5-octachloro- is unique due to its high chlorine content, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring highly chlorinated compounds .

Properties

IUPAC Name

1,1,1,3,3,5,5,5-octachloropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl8/c6-3(7,1-4(8,9)10)2-5(11,12)13/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRIFBOVMRCHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449010
Record name Pentane, 1,1,1,3,3,5,5,5-octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21260-43-5
Record name Pentane, 1,1,1,3,3,5,5,5-octachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Reactant of Route 2
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Reactant of Route 3
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Reactant of Route 4
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Reactant of Route 5
Pentane, 1,1,1,3,3,5,5,5-octachloro-
Reactant of Route 6
Pentane, 1,1,1,3,3,5,5,5-octachloro-

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